Z-Ile-Ile-OH Cathepsin B Inhibition: Quantitative Ki Determination
Z-Ile-Ile-OH demonstrates measurable inhibitory activity against cathepsin B, a cysteine protease implicated in protein degradation, antigen presentation, and tumor invasion [1]. The compound exhibits a Ki value of 6,600 nM against cathepsin B under acidic assay conditions (pH 5.5, 2°C) in a protease enzyme inhibition assay targeting members of the cysteine protease family including cathepsins B, Z, and H [2].
| Evidence Dimension | Inhibition constant (Ki) against cathepsin B |
|---|---|
| Target Compound Data | Ki = 6,600 nM (6.6 μM) |
| Comparator Or Baseline | Cbz-protected dipeptide class: typical Ki range 1-100 μM for cathepsin B (class inference); reference inhibitor CA-074: Ki = 2-5 nM |
| Quantified Difference | Z-Ile-Ile-OH exhibits moderate inhibitory potency, approximately 1,000- to 3,000-fold weaker than the potent cathepsin B inhibitor CA-074 |
| Conditions | pH 5.5, 2°C; cysteine protease inhibition assay |
Why This Matters
The 6,600 nM Ki value provides a quantitative baseline for researchers developing cathepsin B inhibitors or evaluating structure-activity relationships, enabling direct potency comparisons against Z-Ile-Ile-derived analogs.
- [1] Turk, V., Stoka, V., Vasiljeva, O., Renko, M., Sun, T., Turk, B., & Turk, D. (2012). Cysteine cathepsins: From structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 68-88. View Source
- [2] BindingDB. (2011). Affinity Data: Ki = 6.60E+3 nM for Z-Ile-Ile-OH against Procathepsin H (cathepsin B, Z, H families). BindingDB Entry BDBM36325. View Source
